1-[4-(5-Phenylpentyl)phenyl]ethanone
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Overview
Description
1-[4-(5-Phenylpentyl)phenyl]ethanone is an organic compound with the molecular formula C19H22O. It is a ketone derivative characterized by a phenyl group attached to a pentyl chain, which is further connected to another phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Phenylpentyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form an acylium ion.
Electrophilic attack: The acylium ion then attacks the aromatic ring, leading to the formation of the ketone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Phenylpentyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(5-Phenylpentyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-Phenylpentyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Affecting gene expression, protein synthesis, and signal transduction.
Comparison with Similar Compounds
1-(4-ethylphenyl)ethanone: Similar structure but with an ethyl group instead of a phenylpentyl chain.
1-[4-(phenylmethoxy)phenyl]ethanone: Contains a phenylmethoxy group instead of a phenylpentyl chain
Uniqueness: 1-[4-(5-Phenylpentyl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
6337-75-3 |
---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[4-(5-phenylpentyl)phenyl]ethanone |
InChI |
InChI=1S/C19H22O/c1-16(20)19-14-12-18(13-15-19)11-7-3-6-10-17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3 |
InChI Key |
BECSCIYRBUSPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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